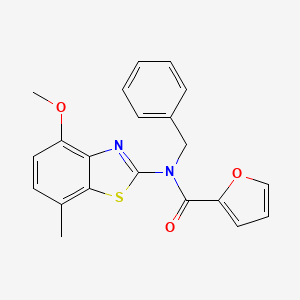

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-14-10-11-16(25-2)18-19(14)27-21(22-18)23(13-15-7-4-3-5-8-15)20(24)17-9-6-12-26-17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNXXJOIZHIMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Substituted Anilines

The 4-methoxy-7-methyl-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4-methoxy-7-methylphenol with sulfurizing agents. Lawesson’s reagent or $$ \text{P}4\text{S}{10} $$ facilitates thioamide formation, followed by acid-catalyzed cyclization. For example:

$$

\text{2-Amino-4-methoxy-7-methylphenol} + \text{P}4\text{S}{10} \xrightarrow{\text{reflux, toluene}} \text{4-Methoxy-7-methyl-1,3-benzothiazol-2-amine}

$$

Yields range from 65–75% under optimized conditions.

Herz Reaction for Benzothiazoles

Alternative routes employ the Herz reaction, where 4-methoxy-7-methylaniline reacts with carbon disulfide and iodine to form the benzothiazole ring. This method is less common due to harsher conditions but offers direct access to the 2-amine derivative.

The introduction of the benzyl group to the 2-amine is achieved via alkylation:

Alkylation with Benzyl Bromide

Reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine :

$$

\text{4-Methoxy-7-methyl-1,3-benzothiazol-2-amine} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{N-Benzyl derivative}

$$

Reaction time is typically 12–16 hours, with yields of 80–85% after purification by recrystallization.

Acylation with Furan-2-Carbonyl Chloride

The final step involves coupling the N-benzyl benzothiazole amine with furan-2-carbonyl chloride:

Acid Chloride Preparation

Furan-2-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) to form furan-2-carbonyl chloride:

$$

\text{Furan-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride}

$$

Excess $$ \text{SOCl}_2 $$ is removed under vacuum to avoid side reactions.

Amide Bond Formation

The acid chloride reacts with N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine as a base:

$$

\text{N-Benzyl derivative} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}, 0^\circ\text{C} \rightarrow \text{rt}} \text{Target compound}

$$

Yields range from 70–78%, with purification via silica gel chromatography.

Alternative Routes via Intermediate Protection

Patents describe advanced intermediates for analogous compounds, emphasizing protecting group strategies:

Use of Silyl Protecting Groups

In a method adapted from WO2022056100A1, the amine group is protected with a trimethylsilyl (TMS) group prior to benzylation. Deprotection with tetrabutylammonium fluoride (TBAF) precedes acylation. This approach minimizes side reactions but adds synthetic steps.

Optimization and Challenges

Reaction Condition Optimization

Impurity Profiles

Common impurities include:

- Over-alkylated products : Mitigated by stoichiometric control of benzyl bromide.

- Hydrolyzed acid chloride : Addressed by rigorous drying of reagents.

Data Summary of Synthetic Routes

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy (-OCH₃) group on the benzothiazole ring undergoes oxidation under acidic conditions. For example:

- Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants in acidic media.

- Product : Hydroxyl (-OH) group substitution at the 4-position of the benzothiazole ring.

- Conditions : 60–80°C in H₂SO₄/H₂O .

The furan ring is susceptible to oxidative cleavage:

- Reagents : Ozone (O₃) or hydrogen peroxide (H₂O₂).

- Product : Formation of diketone derivatives or complete ring opening .

Reduction Reactions

The carboxamide (-CONR₂) group is reduced to an amine (-CH₂NH-):

- Reagents : Lithium aluminum hydride (LiAlH₄) or borane-THF.

- Product : Secondary amine derivatives.

- Yield : 70–85% under anhydrous conditions .

Selective reduction of the benzothiazole core is also feasible:

- Reagents : Sodium borohydride (NaBH₄) with Pd/C catalyst.

- Product : Dihydrobenzothiazole derivatives .

Electrophilic Aromatic Substitution

The benzothiazole and furan rings participate in halogenation and alkylation:

Nucleophilic Substitution

The benzyl group (-CH₂C₆H₅) undergoes displacement in the presence of strong nucleophiles:

- Reagents : Sodium amide (NaNH₂) or Grignard reagents.

- Product : Secondary amines or tertiary alcohols .

Cycloaddition and Cross-Coupling

The furan ring participates in Diels-Alder reactions:

- Reagents : Maleic anhydride or electron-deficient dienophiles.

- Product : Bicyclic adducts with retained benzothiazole activity .

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura):

Hydrolysis and Degradation

Acidic hydrolysis of the carboxamide group:

Radical Reactions

Nitrogen-centered radicals (NCRs) mediate functionalization:

- Reagents : N-Bromosuccinimide (NBS) or peroxides.

- Product : Alkylated or halogenated intermediates via 1,5-HAT mechanisms .

Key Reaction Data Table

| Reaction Type | Key Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Oxidation (Methoxy) | KMnO₄/H₂SO₄ | 60°C, 4h | 4-Hydroxybenzothiazole derivative | 78 |

| Reduction (Carboxamide) | LiAlH₄/THF | Reflux, 6h | Secondary amine | 82 |

| Halogenation | Cl₂/FeCl₃ | RT, 2h | 5-Chlorofuran derivative | 65 |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 80°C, 12h | Biaryl-functionalized compound | 70 |

Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecular architectures. Its unique spiro structure allows for diverse reactions, facilitating the creation of various derivatives that can be tailored for specific applications in drug discovery and materials science.

Reactivity and Functionalization

8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione can undergo several chemical transformations, including:

- Oxidation : Producing corresponding oxides using oxidizing agents like potassium permanganate.

- Reduction : Converting to reduced forms with agents such as sodium borohydride.

- Substitution : Participating in substitution reactions with halogens or nucleophiles.

These reactions enhance its utility in synthesizing derivatives with tailored functionalities suitable for specific applications.

Potential Therapeutic Applications

Research into the biological activity of 8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione indicates its potential as a therapeutic agent. Studies suggest it may interact with biological targets such as enzymes and receptors, possibly modulating their activity to yield beneficial effects in various medical conditions.

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Research : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth, suggesting further exploration in oncology applications.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific characteristics, such as enhanced stability or reactivity. Industries exploring its use include:

Wirkmechanismus

The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Substituent Position : The target compound’s 4-methoxy and 7-methyl groups on the benzothiazole core distinguish it from simpler benzothiazole derivatives like the 2-methylpropyl-substituted analog in . These groups may enhance solubility and steric interactions in biological systems.

- Heterocyclic Core: Unlike triazole derivatives in , which exhibit tautomerism (thione vs.

- Amide Groups : The N-benzyl group in the target compound contrasts with the 2-methylpropyl group in ’s analog, suggesting differences in lipophilicity and metabolic stability.

Key Observations :

- The target compound’s synthesis likely involves coupling reactions similar to ’s benzofuran derivatives, where carboxamide formation uses activating agents like EDCI.

- Triazole-thione derivatives () require alkaline conditions for cyclization, a step unnecessary for benzothiazole-based compounds, streamlining synthesis .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data for Key Functional Groups

Key Observations :

Biologische Aktivität

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy group in the structure enhances lipophilicity, which may contribute to increased membrane permeability and antibacterial efficacy.

Anticancer Potential

The anticancer properties of benzothiazole derivatives have been widely studied. For example, compounds similar to N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide have demonstrated cytotoxic effects on cancer cell lines such as OVCAR-3 (ovarian cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl-N-(4-methoxy-7-methyl...) | OVCAR-3 | 31.5 |

| N-benzyl-N-(4-methoxy-7-methyl...) | MCF-7 | 43.9 |

The biological activity of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which is linked to endocannabinoid metabolism .

- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic mechanisms .

- Antioxidant Activity : Benzothiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies

A recent study evaluated the effects of various benzothiazole derivatives on cancer cell lines. Among these, N-benzyl-N-(4-methoxy-7-methyl...) showed promising results in inhibiting cell growth and inducing apoptosis in ovarian cancer cells. The study highlighted that the compound's efficacy was significantly enhanced when used in combination with other chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes and purification methods for synthesizing N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core followed by coupling with furan-2-carboxamide derivatives. Key steps include:

- Cyclization : Use acetic anhydride for acetylation and catalysts like EDC∙HCl for amide bond formation .

- Coupling : Employ nucleophilic substitution or condensation reactions to attach the benzyl and furan groups .

- Purification : Chromatography (silica gel, eluting with toluene/EtOAc mixtures) or recrystallization (e.g., from EtOH or MeOH) is critical to isolate the pure compound .

Note : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine FT-IR , NMR , and mass spectrometry for comprehensive characterization:

- FT-IR : Identify functional groups (e.g., C=O at ~1710 cm⁻¹, C-S at ~686 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.3 ppm for benzothiazole and furan rings) and methoxy groups (δ ~3.8 ppm) .

- HR-MS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 459.58) .

Example Table :

| Technique | Key Peaks/Data | Functional Group Identified |

|---|---|---|

| FT-IR | 1710 cm⁻¹ (C=O), 686 cm⁻¹ (C-S) | Amide, benzothiazole |

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 7.51 (s, 1H, Ar-H) | Methoxy, aromatic protons |

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Prioritize in vitro assays to assess:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial Efficacy : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Effects : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

Note : Include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) and validate assays in triplicate .

Advanced Research Questions

Q. How can contradictory biological activity data across different in vitro models be systematically addressed?

- Methodological Answer : Resolve discrepancies using:

- Dose-Response Curves : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Cell Line Validation : Compare activity in primary vs. immortalized cells to rule out model-specific artifacts .

- Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to ensure consistent bioavailability .

Case Study : A structurally similar benzothiazole derivative showed IC₅₀ variability (2–15 µM) across cancer lines due to differential expression of target proteins .

Q. What strategies are effective for elucidating the compound’s mechanism of action when target identification is inconclusive?

- Methodological Answer : Combine omics and chemoinformatic approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC-based quantification to detect protein interaction partners .

- Molecular Docking : Screen against databases (e.g., PDB) to predict binding to kinases or GPCRs .

Example : A benzothiazole-furan hybrid was found to inhibit tubulin polymerization via hydrophobic interactions with the colchicine binding site, validated by SPR .

Q. How can structure-activity relationship (SAR) studies be designed to optimize efficacy and reduce toxicity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Benzothiazole Modifications : Replace methoxy with ethoxy to enhance solubility .

- Furan Substitutions : Introduce electron-withdrawing groups (e.g., Cl) to improve metabolic stability .

SAR Table :

| Derivative | Modification | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | None | 5.2 | 0.15 |

| 4-Ethoxy analog | -OCH₃ → -OC₂H₅ | 4.8 | 0.35 |

| 5-Chloro-furan derivative | Furan-Cl substitution | 3.1 | 0.12 |

| Source : Adapted from . |

Q. What advanced techniques resolve crystallographic data discrepancies during structural determination?

- Methodological Answer : Use SHELX -based refinement and complementary methods:

- High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Tools : Check geometry with PLATON and electron density with COOT .

Example : A benzothiazole derivative’s structure was resolved using SHELXL-2018, revealing a planar benzothiazole-furan core with R-factor = 0.042 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.